Ceforanide

Overview

Description

- It exhibits bactericidal activity against both gram-positive and gram-negative organisms.

- Unlike some other cephalosporins, this compound has a longer elimination half-life.

- Notably, it is less active against most gram-positive bacteria .

Ceforanide: is a semisynthetic cephalosporin antibiotic.

Mechanism of Action

Target of Action

Ceforanide, a second-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for many antibiotics .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis . It achieves this by binding to PBPs, thereby preventing the cross-linking of peptidoglycan strands, which are vital components of the bacterial cell wall . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

This compound, like other cephalosporins, interferes with the final stage of bacterial cell wall synthesis. This interference occurs in the transpeptidation step, where PBPs cross-link the peptidoglycan strands to form the rigid cell wall structure . By inhibiting this process, this compound weakens the cell wall, leading to osmotic instability and ultimately, bacterial cell death .

Pharmacokinetics

This compound is rapidly absorbed following intramuscular injection . Approximately 80.6% of the drug is bound to plasma proteins . The major route of drug elimination is urinary excretion, with 85% of the dose being excreted unchanged in the urine within 12 hours . No metabolites with antibiotic activity were observed in urine .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, this compound causes bacterial cells to become osmotically unstable, leading to cell lysis and death . This makes it effective against many coliforms, including Escherichia coli, Klebsiella, Enterobacter, and Proteus, as well as most strains of Salmonella, Shigella, Hemophilus, Citrobacter, and Arizona species .

Biochemical Analysis

Biochemical Properties

Ceforanide interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for these PBPs .

Cellular Effects

This compound is a semisynthetic second-generation cephalosporin. The cephalosporins are bactericidal drugs with both gram-positive and gram-negative activity . They inhibit bacterial cell wall synthesis in a way similar to the penicillins . Many coliforms, including Escherichia coli, Klebsiella, Enterobacter, and Proteus, are susceptible to this compound .

Molecular Mechanism

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This interaction disrupts the process of peptidoglycan synthesis, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed following intramuscular injection . The major drug elimination route is urinary excretion with 85% of the dose being excreted unchanged in the urine within 12 hours . No metabolites with antibiotic activity were observed in urine .

Metabolic Pathways

This compound is primarily excreted by glomerular filtration as unchanged drug . This suggests that it does not undergo significant metabolic transformation within the body .

Transport and Distribution

This compound is approximately 80% bound to plasma proteins . It is primarily excreted by glomerular filtration as unchanged drug, with an average urinary recovery of 83 to 95% over the first 24 hours .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall

Preparation Methods

- Ceforanide can be synthesized through specific chemical routes.

- Unfortunately, detailed synthetic procedures and reaction conditions are not readily available in the public domain.

- Industrial production methods likely involve large-scale synthesis and purification processes.

Chemical Reactions Analysis

- Ceforanide undergoes reactions typical of cephalosporins, including:

- Common reagents and conditions vary depending on the specific transformation.

Oxidation: , , and reactions.

- Major products formed during these reactions are not explicitly documented.

Scientific Research Applications

Chemistry: Ceforanide’s role in chemical research may involve studying its reactivity, stability, and interactions.

Biology: It could be used in microbiology studies, exploring its effects on bacterial growth and resistance.

Medicine: Clinical applications include treating infections caused by susceptible organisms.

Industry: this compound may find use in pharmaceutical manufacturing or related fields.

Comparison with Similar Compounds

- While detailed comparisons are scarce, ceforanide’s uniqueness lies in its extended half-life and specific spectrum of activity.

- Similar compounds include other cephalosporins like cefotiam .

Remember that specific proprietary information and unpublished data may provide additional insights

Properties

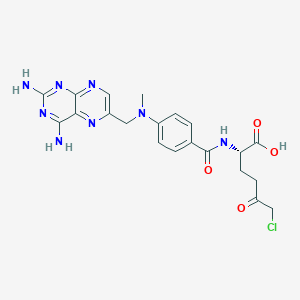

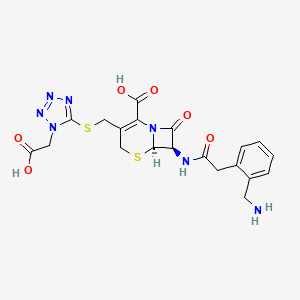

IUPAC Name |

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAYUXIURFNXPG-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022760 | |

| Record name | Ceforanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceforanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.97e-01 g/L | |

| Record name | Ceforanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of ceforanide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Ceforanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60925-61-3 | |

| Record name | Ceforanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60925-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceforanide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060925613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceforanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceforanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFORANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1YF8951V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceforanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

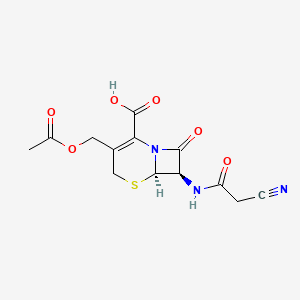

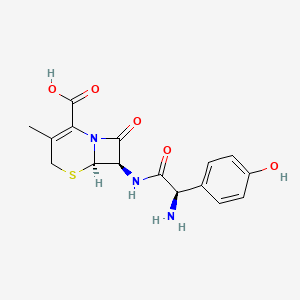

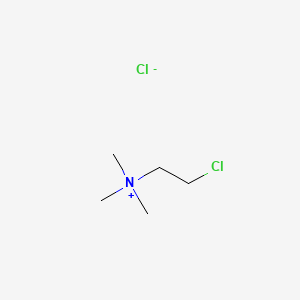

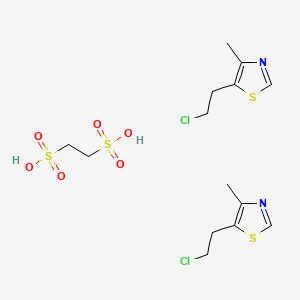

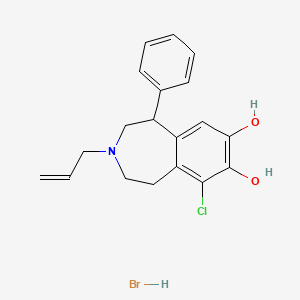

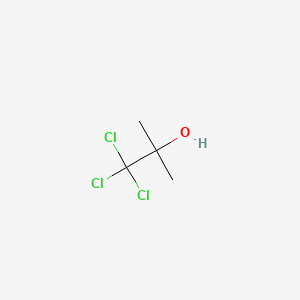

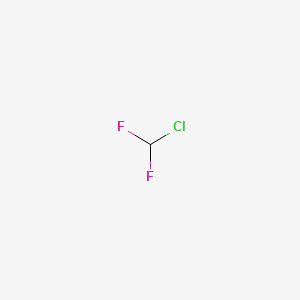

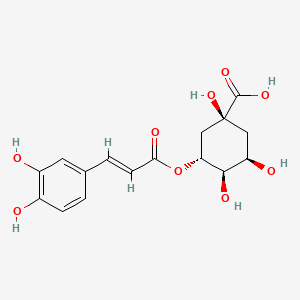

Feasible Synthetic Routes

Q1: How does ceforanide exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] These PBPs are enzymes crucial for the final stages of peptidoglycan synthesis, a key component of bacterial cell walls. [] Disruption of this process weakens the cell wall, leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H18N6O7S2, and its molecular weight is 482.51 g/mol. []

Q3: Is there information on this compound’s stability under different storage conditions?

A3: While the provided research doesn’t extensively detail this compound’s stability under specific storage conditions, it highlights its suitability for intramuscular administration, suggesting stability in aqueous solutions for injection. [, , ] Further research would be needed to assess its stability under various temperature and pH conditions.

Q4: What is the half-life of this compound?

A4: this compound exhibits a relatively long half-life compared to other first-generation cephalosporins. In healthy volunteers, the mean terminal plasma half-life was determined to be 2.98 hours. [] This characteristic allows for less frequent dosing, typically every 12 hours. [, , , , , , , , ]

Q5: How is this compound eliminated from the body?

A5: this compound is primarily eliminated through renal excretion, with approximately 80-85% of the administered dose excreted unchanged in the urine. [, ] This highlights the importance of adjusting dosage in patients with renal impairment.

Q6: Does this compound penetrate well into different tissues?

A6: Research indicates that this compound exhibits good tissue penetration, achieving clinically relevant concentrations in various tissues. [, , , , , ] For instance, it reaches therapeutic levels in cardiac tissue, bone, joint fluid, and biliary tract. [, , , , , ]

Q7: What are the pharmacokinetic implications of this compound's long half-life?

A7: this compound's long half-life allows for twice-daily dosing, improving patient compliance compared to cephalosporins requiring more frequent administration. [, , , , , , , , ] This also contributes to maintaining therapeutic drug concentrations for extended periods. [, ]

Q8: What is the spectrum of activity of this compound?

A8: this compound demonstrates activity against a range of gram-positive and gram-negative bacteria. [, , , , , , , ] It exhibits good in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. [] this compound is also effective against many Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]

Q9: Has this compound been investigated in animal models of infection?

A9: Yes, this compound has shown efficacy in animal models of infection. Notably, it demonstrated efficacy in a rabbit model of Staphylococcus aureus endocarditis, proving to be as effective as cefazolin, methicillin, and nafcillin in reducing bacterial load in vegetations. []

Q10: What types of infections has this compound been studied for in clinical trials?

A10: this compound has been clinically investigated for a variety of infections, including:

- Skin and soft tissue infections: Clinical trials have demonstrated this compound’s efficacy in treating these infections, even when caused by challenging organisms like S. aureus. [, , , ]

- Respiratory tract infections: this compound has shown promise in treating pneumonia caused by S. pneumoniae and H. influenzae. [, ]

- Urinary tract infections: this compound has been successfully used to treat urinary tract infections. [, ]

- Bone and joint infections: Clinical studies support this compound's efficacy in treating bone and joint infections, particularly those caused by S. aureus. [, ]

- Endocarditis: this compound has been investigated as a treatment option for endocarditis caused by susceptible organisms like S. aureus and streptococci. [, , ]

Q11: Are there any known mechanisms of resistance to this compound?

A11: Bacterial resistance to this compound can develop through mechanisms commonly observed with other beta-lactam antibiotics, such as:

- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring in this compound, rendering it ineffective. [, ]

- Alterations in PBPs: Mutations in PBPs can reduce their affinity for this compound, decreasing its ability to inhibit cell wall synthesis. []

Q12: Does cross-resistance exist between this compound and other cephalosporins?

A12: Cross-resistance between this compound and other cephalosporins is possible, especially if resistance is mediated by beta-lactamases with activity against multiple cephalosporin generations. [, ] Regular susceptibility testing is crucial to guide appropriate antibiotic selection.

Q13: What analytical methods have been used to measure this compound concentrations?

A13: Several analytical techniques have been employed to quantify this compound levels in various matrices, including:

- High-pressure liquid chromatography (HPLC): This technique, often coupled with UV detection, allows for sensitive and specific measurement of this compound concentrations in plasma, serum, and other biological fluids. []

- Microbiological assay: This method, based on this compound's ability to inhibit bacterial growth, has been used to determine drug concentrations in biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.